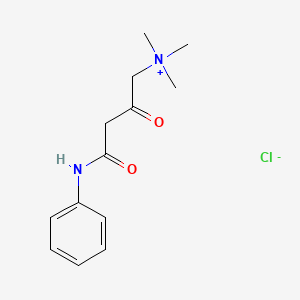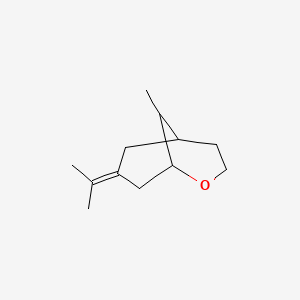
9-Methyl-7-(1-methylethylidene)-2-oxabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalysts .
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals due to its ability to interact with various biological targets. It is being studied for its potential anticancer and antimicrobial properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Compared to similar compounds, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE stands out due to its specific structural features and reactivity.
Propiedades
Número CAS |
94291-47-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
9-methyl-7-propan-2-ylidene-2-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H20O/c1-8(2)11-6-10-4-5-13-12(7-11)9(10)3/h9-10,12H,4-7H2,1-3H3 |
Clave InChI |
TUXXEIDBPWUQHY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCOC1CC(=C(C)C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


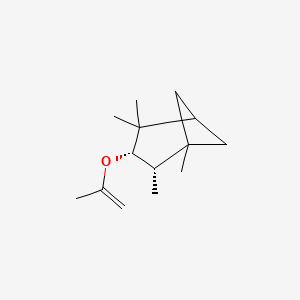
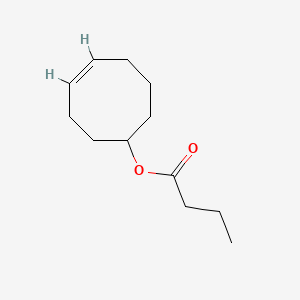

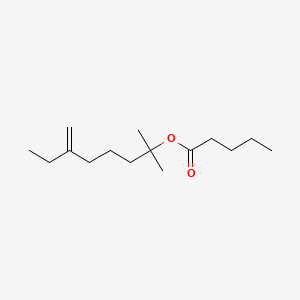

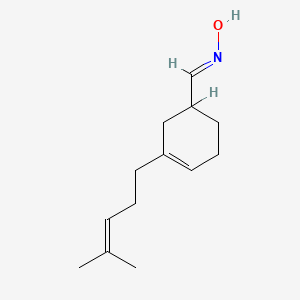
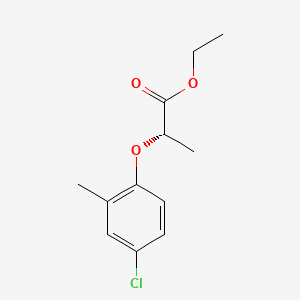
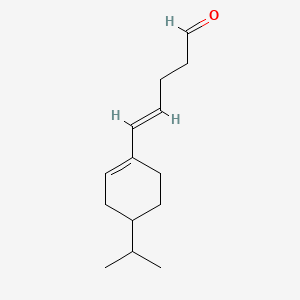
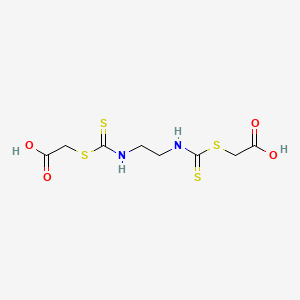
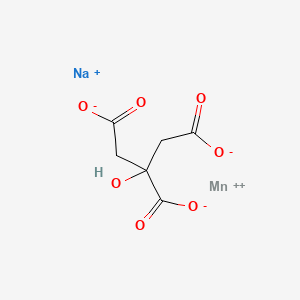

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
